Gky4flz8DM

Description

"Gky4flz8DM" is a synthetic compound belonging to a class of thiazolidinone-quinazolinone hybrids. Based on the naming conventions in , it is likely N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 6m). This compound features:

- A thioxothiazolidinone core with a benzodioxole-substituted methylene group.

- A quinazolinone moiety linked via a thioacetamide bridge.

- Potential bioactivity attributed to the dual pharmacophores, which are common in antimicrobial and anticancer agents .

Properties

CAS No. |

161190-38-1 |

|---|---|

Molecular Formula |

C22H23N3O3S |

Molecular Weight |

409.5 g/mol |

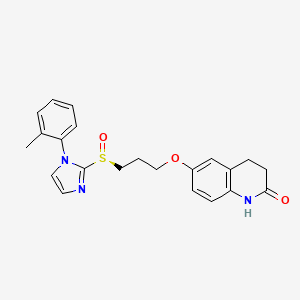

IUPAC Name |

6-[3-[(S)-[1-(2-methylphenyl)imidazol-2-yl]sulfinyl]propoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C22H23N3O3S/c1-16-5-2-3-6-20(16)25-12-11-23-22(25)29(27)14-4-13-28-18-8-9-19-17(15-18)7-10-21(26)24-19/h2-3,5-6,8-9,11-12,15H,4,7,10,13-14H2,1H3,(H,24,26)/t29-/m0/s1 |

InChI Key |

NWEQSTQRGHLUQL-LJAQVGFWSA-N |

Isomeric SMILES |

CC1=CC=CC=C1N2C=CN=C2[S@@](=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |

Canonical SMILES |

CC1=CC=CC=C1N2C=CN=C2S(=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of OPC-29030 involves several key steps:

Diastereoselective Oxidation: The initial step involves the diastereoselective oxidation of a chiral non-racemic sulfide using vanadium acetylacetonate and cumene hydroperoxide in the presence of molecular sieves.

Conversion to Mesylate: The hydroxyl function is converted to the corresponding mesylate function, followed by reduction to methylene function using super Hydride®.

Recrystallization: The obtained sulfoxide, which has moderate to high diastereoselectivity, is further purified by recrystallization.

Chemical Reactions Analysis

OPC-29030 undergoes several types of chemical reactions:

Reduction: The mesylate function is reduced to a methylene function.

Substitution: The hydroxyl group is substituted with a mesylate group.

Common reagents used in these reactions include vanadium acetylacetonate, cumene hydroperoxide, and super Hydride® . The major product formed from these reactions is the sulfinyl derivative, OPC-29030 .

Scientific Research Applications

OPC-29030 has several scientific research applications:

Mechanism of Action

OPC-29030 exerts its effects by inhibiting the production of 12(S)-hydroxyeicosatetraenoic acid, a key mediator in platelet aggregation . It targets the enzyme 12-lipoxygenase, preventing its translocation and subsequent production of 12(S)-hydroxyeicosatetraenoic acid . This inhibition reduces platelet adhesion and thrombus formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2019 study synthesized three analogs (6m , 6n , 6o ) with structural variations in the arylidene substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Bioactivity

- 6m : Demonstrated MIC (Minimum Inhibitory Concentration) values of 2–8 µg/mL against Staphylococcus aureus due to the electron-withdrawing benzodioxole group enhancing membrane penetration .

- 6n : Exhibited IC50 = 12.3 µM against MCF-7 breast cancer cells, attributed to the hydroxyl-methoxy group’s ROS-scavenging properties .

- 6o : Showed COX-2 inhibition (75% at 50 µM) , linked to the phenylallyl group’s steric effects on enzyme binding .

Physicochemical Properties

- Solubility : 6m had the lowest aqueous solubility (0.8 mg/mL) due to its hydrophobic benzodioxole ring, while 6n showed improved solubility (2.1 mg/mL) from polar hydroxyl groups .

- Stability : 6o degraded faster under UV light (t1/2 = 4 hours) compared to 6m (t1/2 = 8 hours), likely due to the allyl group’s photolability .

Synthetic Complexity

- 6m required a 5-step synthesis with a 42% overall yield, while 6n and 6o had lower yields (35% and 28%, respectively) due to additional protection/deprotection steps for hydroxyl groups .

Research Implications and Limitations

- Advantages of 6m (this compound) : Superior antimicrobial efficacy and stability make it a candidate for topical antibacterial formulations.

- Limitations : Poor solubility and high molecular weight may restrict systemic bioavailability, necessitating structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.